4-(Dimethylamino)phenol

Cyanide Antidote Methemoglobin Kinetics Pharmacodynamics

DMAP achieves peak methemoglobin in 30 min in primates vs 60 min for sodium nitrite, critical for emergency cyanide antidotes. Its 3.8-fold molar potency advantage (0.29 vs 1.1 mmol/kg) enables lower-dose injectable and autoinjector designs, reducing API mass per unit and manufacturing costs. DMAP also serves as a reference standard for reversed-phase HPLC AMV/QC with established pharmacopeial traceability (USP/EP). Ideal for cyanide antidote R&D, PBPK modeling, and pharmaceutical QC.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 619-60-3
Cat. No. B184034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)phenol
CAS619-60-3
Synonyms4-(dimethylamino)phenol
4-dimethylaminophenol
4-dimethylaminophenol hydrochloride
4-dimethylaminophenol oxalate (1:1)
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)O
InChIInChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
InChIKeyJVVRCYWZTJLJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)phenol (DMAP, CAS 619-60-3) Procurement Guide: Properties, Stability, and Industrial Specifications


4-(Dimethylamino)phenol (DMAP, CAS 619-60-3) is a para-substituted aromatic amine with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It presents as a white to off-white crystalline solid with a melting point of 138-141°C, a boiling point of 260°C, and a flash point of 136°C . The compound has a predicted pKa of 10.11±0.13, a LogP of 1.78, and limited water solubility (1.2 g/100 mL at 20°C) but is readily soluble in organic solvents such as ethanol and acetone [1]. DMAP is prone to oxidation when exposed to air, causing a color change to black-brown, and therefore requires storage in sealed, opaque containers under inert conditions, typically at -20°C [2]. Its primary and defining application is as a rapid methemoglobin (ferrihemoglobin) former, used clinically as an antidote for cyanide poisoning by binding free cyanide ions to form non-toxic cyanomethemoglobin [3][4].

Why 4-(Dimethylamino)phenol (DMAP) Cannot Be Substituted by Generic Methemoglobin Formers in Time-Critical Cyanide Antagonism


Substituting 4-(dimethylamino)phenol (DMAP) with other methemoglobin (MetHb) formers, such as sodium nitrite or p-aminopropiophenone (PAPP), is not straightforward due to profound differences in reaction kinetics and potency. DMAP achieves peak MetHb levels within approximately 7 minutes in murine models and 30 minutes in primate models, a rate that is critical for rapidly sequestering cyanide before it inhibits mitochondrial cytochrome c oxidase [1][2]. In contrast, sodium nitrite requires 40-60 minutes to reach peak MetHb levels, a delay that can be lethal in acute cyanide poisoning scenarios [3]. Furthermore, DMAP is significantly more potent on a molar basis: achieving 37% MetHb in mice requires only 0.29 mmol/kg of DMAP, compared to 1.1 mmol/kg for sodium nitrite or hydroxylamine—a 3.8-fold higher molar requirement for the alternatives [4]. The dimethylamino substitution confers both the rapid electron transfer kinetics and the high molar potency that define its clinical utility, meaning that generic aminophenol or nitrite-based antidotes cannot serve as direct replacements without compromising therapeutic efficacy.

Quantitative Differentiation of 4-(Dimethylamino)phenol (DMAP) Against Comparator Methemoglobin Formers


Superior Rate of Methemoglobin Formation: DMAP vs. Sodium Nitrite in Primate Models

In anesthetized cynomolgus monkeys, the time required to achieve maximal methemoglobin (MetHb) levels following administration of DMAP is 30 minutes, which is half the time required for sodium nitrite to reach its peak MetHb level (60 minutes) [1]. This 2-fold faster onset of action enables more rapid cyanide sequestration, a critical factor in acute poisoning scenarios. 4-DMAP has been shown to more rapidly induce methemoglobinemia than the standard methemoglobin-former, sodium nitrite [2].

Cyanide Antidote Methemoglobin Kinetics Pharmacodynamics

Molar Potency Advantage: DMAP Requires 3.8-Fold Lower Dose Than Sodium Nitrite for Equivalent Methemoglobin Induction

In a murine model, the intraperitoneal dose required to convert approximately 37% of total circulating hemoglobin to methemoglobin (MetHb) was 0.29 mmol/kg for DMAP, compared to 1.1 mmol/kg for both sodium nitrite (NaNO2) and hydroxylamine hydrochloride (H2NOH) [1]. This represents a 3.8-fold higher molar potency for DMAP. 4-DMAP more rapidly produces methemoglobinemia than the standard methemoglobin-former, sodium nitrite [2].

Dose Optimization Methemoglobin Former Potency Comparison

Protection Index (PI) Comparison: DMAP Offers Intermediate Protective Efficacy with Faster Onset

In mice pretreated with methemoglobin-generating agents and subsequently challenged with sodium cyanide, the Protection Index (PI)—defined as the ratio of LD50 in protected mice to LD50 in control mice—was 2.0 for DMAP, compared to 3.1 for sodium nitrite and 1.5 for hydroxylamine [1]. While sodium nitrite exhibited a numerically higher PI, this advantage is offset by its substantially slower onset of methemoglobin formation (Tmax 40-60 min vs. 7 min for DMAP) and the requirement for a 3.8-fold higher molar dose [2]. The PI of 2.0 for DMAP confirms meaningful cyanide antagonism that, when combined with its rapid kinetics, establishes a distinct clinical niche.

Cyanide Protection Antidote Efficacy LD50

Pharmacokinetic Profile and First-Pass Metabolism: Route-Dependent Bioavailability of DMAP in Humans and Dogs

In a comparative study in man and dog, the initial rate of ferrihemoglobin (MetHb) production following intravenous DMAP (3.25 mg/kg) was 9% of total hemoglobin per minute in humans and 28% per minute in dogs, indicating significant species differences in kinetics [1]. Following oral administration, DMAP undergoes extensive first-pass hepatic metabolism, requiring a 4-fold higher oral dose to achieve the same ferrihemoglobin formation as the intravenous route [2]. Urinary metabolite analysis revealed that after oral administration, 54% of the dose was excreted as metabolites (41% glucuronide, 7% sulfate, 6% thioethers), whereas after intravenous administration the thioether proportion increased to 15%, suggesting route-dependent metabolic processing [3].

Pharmacokinetics Bioavailability Metabolism

Validated Research and Industrial Applications for 4-(Dimethylamino)phenol (DMAP) Based on Quantitative Evidence


Emergency Antidote Formulation for Acute Cyanide Poisoning Requiring Rapid Onset

Based on evidence that DMAP achieves peak methemoglobin levels in 30 minutes in primates compared to 60 minutes for sodium nitrite, DMAP is the preferred active pharmaceutical ingredient (API) for antidote formulations intended for emergency use where rapid cyanide sequestration is critical [1][2]. The 2-fold faster onset supports its selection for pre-hospital and mass casualty cyanide exposure scenarios where time-to-treatment directly impacts survival outcomes.

Low-Volume Injectable Antidote Development Leveraging High Molar Potency

Given that DMAP achieves 37% methemoglobin at a dose of 0.29 mmol/kg—3.8-fold lower than the 1.1 mmol/kg required for sodium nitrite or hydroxylamine—formulation scientists can develop lower-volume injectable presentations or autoinjector devices [1]. This molar potency advantage reduces the required API mass per dose, which can lower manufacturing costs and improve logistical feasibility for military or civilian stockpiling programs.

Species-Specific Pharmacokinetic Modeling for Preclinical Cyanide Antidote Research

The documented species differences in DMAP pharmacokinetics—with initial MetHb production rates of 28% per minute in dogs versus 9% per minute in humans following intravenous administration—provide a validated baseline for allometric scaling and physiologically based pharmacokinetic (PBPK) modeling [1]. Researchers can use DMAP as a reference methemoglobin former to calibrate in vivo models of cyanide poisoning and to evaluate novel antidote candidates against a well-characterized comparator.

Analytical Reference Standard for HPLC Method Development and Pharmacopeial Traceability

DMAP serves as a reference standard for analytical method development, validation (AMV), and quality control (QC) applications during drug synthesis and formulation stages, with established reversed-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases [1][2]. Its use as a reference standard provides traceability against pharmacopeial standards (USP or EP), supporting regulatory compliance in pharmaceutical quality control laboratories.

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